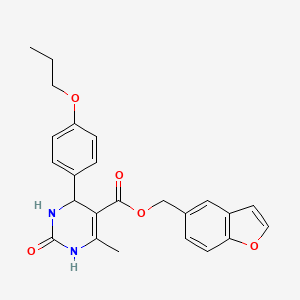

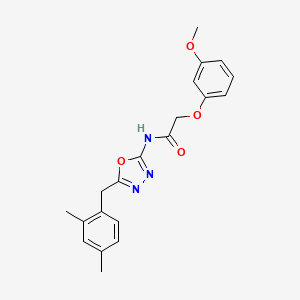

![molecular formula C7H10ClN3 B2433277 3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine CAS No. 1508935-88-3](/img/structure/B2433277.png)

3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine” is a chemical compound with the molecular formula C7H10ClN3 . It contains 22 bonds in total, including 12 non-H bonds, 5 multiple bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aliphatic), and 1 Imidazole .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals due to their wide range of applications in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions can be employed for the synthesis .Molecular Structure Analysis

The molecular structure of “3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine” includes a five-membered imidazole ring fused with a six-membered pyridine ring . The molecule also contains a chlorine atom attached to the third carbon atom of the imidazo[1,2-a]pyridine ring .科学的研究の応用

1. Molecular Scaffold for Medicinal Chemistry The synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines from 3-bromomethyl-5-chloro-2,3-dihydroimidazo[1,2-a]pyridine is crucial for medicinal chemistry. The resultant three-dimensional molecular scaffold is essential for creating small molecules that optimally adapt to biological targets' three-dimensional binding sites. This is particularly useful for preparing combinatorial libraries due to the great structural diversity of primary amines (Schmid, Schühle, & Austel, 2006).

2. Diverse Structural Functionalization The functionalization of 2-chloro-3-nitroimidazo[1,2-a]pyridine demonstrates the compound's versatility. The modification processes, including Suzuki–Miyaura cross-coupling and subsequent nitro group reduction to amine, enable the synthesis of diverse structures such as amides, anilines, and ureas. This highlights the compound's role in expanding the structural diversity of imidazo[1,2-a]pyridines and its potential in various synthetic applications (Bazin, Marhadour, Tonnerre, & Marchand, 2013).

3. Novel Synthesis and Optical Properties The development of a novel approach to synthesize 5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indoles, starting from 2-(2′-aminophenyl)imidazo[1,2-a]pyridines, is significant. This synthesis not only provides a streamlined four-step process but also sheds light on the optical properties of π-expanded imidazo[1,2-a]pyridines. These compounds exhibit strong UV radiation absorption and fluorescence, marking their potential in material science and photonic applications (Kielesiński, Tasior, & Gryko, 2015).

4. Electrophilic Activation and Selective Bond Cleavage The synthesis of 3-formyl imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine using Cu-catalyzed aerobic oxidative conditions reveals a novel activation mode of ethyl tertiary amines. This highlights the compound's potential in fine-tuning molecular structures through selective bond cleavage and its broad application scope due to its functional group tolerance (Rao, Mai, & Song, 2017).

5. Green Chemistry Approach in Scaffold Synthesis The efficient synthesis of a privilege imidazo[4,5-b]pyridine scaffold using 2-chloro-3-nitropyridine and environmentally benign solvents emphasizes the compound's role in promoting green chemistry. This method's ability to expand structural diversity, coupled with its simplicity and environmental friendliness, underscores the compound's significance in sustainable scientific research (Padmaja, Devi, Mukku, Chanda, & Maiti, 2018).

将来の方向性

Imidazo[1,2-a]pyridines, including “3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine”, have a wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the future directions of research on this compound may involve further exploration of its potential applications in the treatment of these and other diseases .

特性

IUPAC Name |

3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c8-6-3-10-7-2-1-5(9)4-11(6)7/h3,5H,1-2,4,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLNJVLFIVVBNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC=C(N2CC1N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

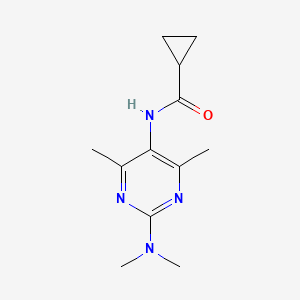

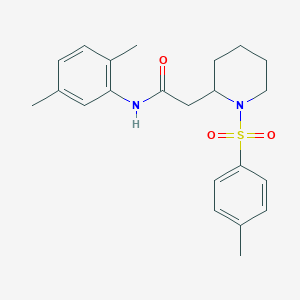

![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2433197.png)

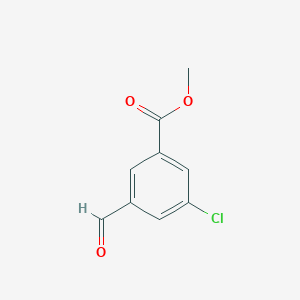

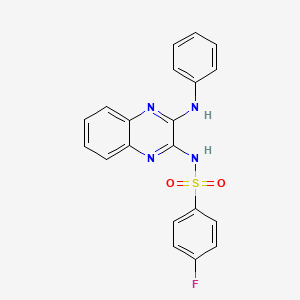

![1-(4-Fluorobenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B2433198.png)

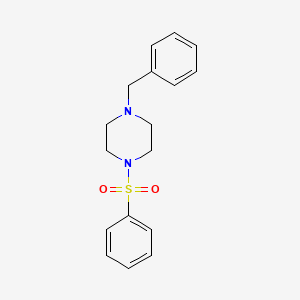

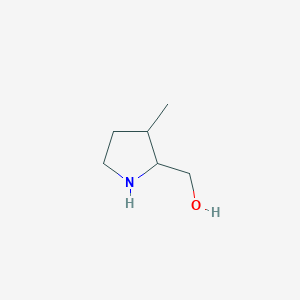

![1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperazine](/img/structure/B2433201.png)

![5-methoxy-1-methyl-3-(naphthalen-1-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2433202.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide](/img/structure/B2433213.png)

![N-(3,4-difluorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2433215.png)